molecular formula C8H10BrNO B11890503 4-Bromo-3-methoxy-2-methylaniline

4-Bromo-3-methoxy-2-methylaniline

Cat. No.: B11890503
M. Wt: 216.07 g/mol
InChI Key: PULNDSKLGXKZCA-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-2-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and a methyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative. The bromination and methoxylation steps are then carried out to introduce the bromine and methoxy groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-2-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-methoxy-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and bromine substituents can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylaniline
  • 4-Bromo-2-methylaniline
  • 3-Bromo-4-methylaniline

Comparison

Compared to its similar compounds, 4-Bromo-3-methoxy-2-methylaniline is unique due to the presence of both a methoxy and a methyl group on the aniline ring. This unique substitution pattern can lead to different reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-bromo-3-methoxy-2-methylaniline

InChI

InChI=1S/C8H10BrNO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

PULNDSKLGXKZCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)Br)N

Origin of Product

United States

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